N,N,3-Trimethylbutan-2-amine

Description

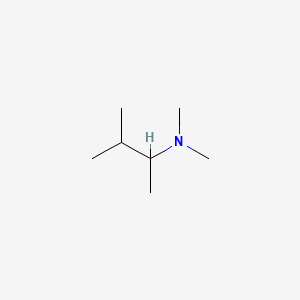

Structure

3D Structure

Properties

CAS No. |

66225-38-5 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,N,3-trimethylbutan-2-amine |

InChI |

InChI=1S/C7H17N/c1-6(2)7(3)8(4)5/h6-7H,1-5H3 |

InChI Key |

FWBCYOHCOBOARU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Catalytic Reaction Development

The synthesis of sterically hindered tertiary amines such as N,N,3-Trimethylbutan-2-amine relies on robust catalytic methods. Developments in metal-catalyzed and organocatalytic processes provide pathways to construct such molecules, though the direct synthesis of this specific compound is not extensively detailed in the literature. The following sections describe general, state-of-the-art catalytic strategies applicable to the synthesis of similar tertiary amines.

Metal-Catalyzed Processes in Amine Synthesis (e.g., copper catalysis)

Metal catalysis, particularly with copper, offers powerful tools for the formation of C–N bonds to produce amines. Copper-catalyzed reactions are valued for their cost-effectiveness and versatile reactivity. Methodologies applicable to the synthesis of tertiary amines often involve the N-alkylation of a precursor secondary amine.

One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" process, where an alcohol is used as an alkylating agent. In this process, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with a secondary amine to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the tertiary amine. This method is atom-economical, with water as the only byproduct. Ruthenium and iridium complexes are often used for this transformation, but copper-based systems are also being developed.

Copper hydride (CuH) complexes, stabilized by ligands such as cyclic(alkyl)(amino)carbenes (CAAC), are effective for the N-methylation of amines using paraformaldehyde as the C1 source. While not specific to this compound, this method illustrates a mild approach to N-alkylation that could be adapted for other alkyl groups.

Additionally, copper catalyzes cross-coupling reactions, such as the Ullmann condensation, to form C-N bonds, typically for N-arylation. For the synthesis of alkylamines, copper-catalyzed hydroamination of alkenes represents another potential route, although controlling selectivity to obtain the desired tertiary amine can be challenging.

Table 1: Examples of Metal-Catalyzed N-Alkylation Conditions for Amines This table presents general conditions and is not specific to the synthesis of this compound.

| Catalyst System | Alkylating Agent | Amine Type | Key Features |

|---|---|---|---|

| Ru(II)-pincer complex | C3-C10 Alcohols | Primary/Secondary | Borrowing hydrogen pathway; broad functional group tolerance. organic-chemistry.org |

| (CAAC)CuCl / PMHS | Paraformaldehyde | Primary/Secondary | CuH-catalyzed; mild conditions for N-methylation. |

| Pd/C or Rh/C | Nitriles | Primary/Secondary | Reductive amination under hydrogenation; catalyst choice controls selectivity. |

Organic Catalysis and Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, presents a complementary approach to metal-based systems, avoiding potential metal contamination in the final product. For the synthesis of tertiary amines, organocatalytic strategies often involve multicomponent reactions.

A notable example is the Petasis reaction, which can be expanded to synthesize α-tertiary amines. An organocatalyst, such as a complex of 4-dodecylbenzenesulfonic acid and squaramide, can promote a multicomponent reaction between a secondary amine, a ketone or aldehyde, and an organoboron reagent. thieme-connect.com This approach allows for the one-pot construction of complex tertiary amines from simple precursors.

Another strategy involves the photocatalytic generation of α-amino radicals from iminium ions formed in situ from a secondary amine and a carbonyl compound. cam.ac.uk These radicals can then engage with alkenes to form new C-C bonds, leading to the construction of structurally diverse tertiary amines in a single step. cam.ac.uk While these methods provide general pathways to complex tertiary amines, their application to the specific synthesis of a simple, sterically hindered structure like this compound would depend on the selection of appropriate starting materials, such as N-methyl-3-methylbutan-2-amine and a methylating agent.

Derivatization Strategies and Functionalization

The chemical reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom. As a tertiary amine, it lacks N-H protons, which precludes it from undergoing many of the canonical reactions of primary and secondary amines.

Formation of N-Substituted Ureas and Related Amides

The formation of amides and ureas typically requires an amine with at least one N-H bond to react with an acylating agent (like an acyl chloride) or an isocyanate, respectively. Since this compound is a tertiary amine, it cannot be directly acylated to form an amide nor can it react with an isocyanate to form a substituted urea.

However, tertiary amines can act as catalysts in reactions involving isocyanates. For instance, they can catalyze the reaction of isocyanates with alcohols to form carbamates (urethanes) or with thiols to form thiocarbamates. researchgate.netacs.orgwikibooks.orgcdnsciencepub.com In these cases, the tertiary amine functions as a nucleophilic or base catalyst to activate the alcohol, thiol, or isocyanate, rather than being incorporated into the final product.

Sulfonamide Synthesis from Amine Precursors

The synthesis of a sulfonamide involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as benzenesulfonyl chloride. This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgjove.com

This compound, being a tertiary amine, does not react with sulfonyl chlorides to form a stable sulfonamide because it lacks the necessary proton on the nitrogen atom to be displaced. wikipedia.orgjove.com While primary and secondary amines form sulfonamides that precipitate or dissolve in alkali, tertiary amines typically remain unreacted under standard Hinsberg conditions. wikipedia.orgjove.com

Under certain forcing or oxidative conditions, some tertiary amines can react with sulfonyl chlorides through alternative pathways. For example, reactions can proceed via N-dealkylation or oxidation to form products like sulfonylethenamines, but these are not direct sulfonamide formation reactions. researchgate.netresearchgate.net

Table 2: Reactivity of Amines with Benzenesulfonyl Chloride (Hinsberg Test)

| Amine Type | Initial Reaction Product | Observation in Aqueous Alkali |

|---|---|---|

| Primary (RNH₂) | N-Substituted Sulfonamide (RNHSO₂Ph) | Forms a soluble salt (Na⁺[RNSO₂Ph]⁻) |

| Secondary (R₂NH) | N,N-Disubstituted Sulfonamide (R₂NSO₂Ph) | Insoluble precipitate |

| Tertiary (R₃N) | No stable sulfonamide formed | Generally no reaction; amine may be insoluble |

Quaternization Reactions for Ammonium (B1175870) Salt Formation

One of the most characteristic reactions of tertiary amines is quaternization. This reaction involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. This process, known as the Menshutkin reaction, converts the neutral tertiary amine into a permanently charged polyatomic cation.

The reaction of this compound with an alkylating agent, such as methyl iodide (CH₃I), would proceed via an Sₙ2 mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Reaction: (CH₃)₂CH-CH(CH₃)-N(CH₃)₂ + R-X → [(CH₃)₂CH-CH(CH₃)-N(CH₃)₂R]⁺X⁻

The resulting product is a quaternary ammonium salt, where the central nitrogen atom is bonded to four carbon atoms and carries a positive charge, which is balanced by the halide anion (X⁻). These salts are often used as phase-transfer catalysts, surfactants, and antimicrobial agents. The efficiency of the reaction depends on factors such as the steric hindrance of the amine and alkyl halide, the nature of the leaving group (I > Br > Cl), and the polarity of the solvent.

Chemical Reactivity and Mechanistic Studies

Fundamental Reactivity Patterns

The reactivity of N,N,3-Trimethylbutan-2-amine is largely dictated by the presence of the secondary amine functional group and the bulky alkyl substituents. These structural features influence the accessibility of the nitrogen lone pair and the stability of potential reaction intermediates.

The oxidation of secondary amines can yield a variety of products depending on the oxidizing agent and reaction conditions. For sterically hindered secondary amines, oxidation can be challenging but is known to occur. Generally, the oxidation of secondary amines can proceed through the formation of hydroxylamines, which can be further oxidized to nitroxide radicals or nitrones.

In the case of this compound, oxidation with reagents like hydrogen peroxide or peroxy acids would likely lead to the formation of the corresponding N-oxide. However, the significant steric hindrance may slow down this reaction considerably. The oxidation of tertiary amines to amine oxides is a well-established process, and while this is a secondary amine, the principles are similar, involving the nucleophilic attack of the nitrogen on the oxidant. For some sterically hindered amines, transition metal catalysts have been employed to facilitate aerobic oxidation. For instance, ruthenium-catalyzed oxidative dehydrogenation of secondary amines can yield imines. While specific studies on this compound are not available, it is plausible that under such catalytic conditions, it could be oxidized to the corresponding imine.

It's important to note that the presence of bulky substituents can also influence the stability of the resulting oxidized products.

The secondary amine group in this compound is already in a reduced state and is not susceptible to typical reduction processes under standard conditions. However, if the amine were part of a larger molecule containing reducible functional groups (e.g., carbonyls, nitro groups), the amine itself would likely remain unchanged during selective reduction of those other groups.

Reductive amination, a common method for synthesizing amines, can be challenging with bulky secondary amines as the starting material for producing even more substituted tertiary amines. The steric hindrance can impede the initial formation of an iminium ion, which is a key intermediate in the reaction. Nevertheless, with appropriate reagents and conditions, such as the use of robust chiral ligands in asymmetric reductive amination, even sterically congested amines can participate in these reactions. For example, the reductive amination of ketones with secondary amines is considered challenging and often requires elevated temperatures.

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character. However, the significant steric hindrance from the N-methyl, N-isopropyl, and 3-methylbutyl groups greatly diminishes its nucleophilicity. This is a common feature of bulky amines like diisopropylamine, which is a selective nucleophile due to its steric bulk.

As a result, this compound would be expected to be a poor nucleophile in SN2 reactions with sterically demanding electrophiles. Its utility as a base, however, is likely more pronounced. Sterically hindered, non-nucleophilic bases are valuable in organic synthesis for promoting elimination reactions over substitution reactions. While not as hindered as bases like N,N-diisopropylethylamine (Hünig's base), the steric environment around the nitrogen in this compound suggests it would function more effectively as a base than as a nucleophile in many contexts.

Reaction Kinetics and Thermodynamics

The reaction of amines with hydroxyl (OH) and chlorine (Cl) radicals is important in atmospheric chemistry. These reactions typically proceed via hydrogen abstraction from either the N-H bond or a C-H bond on an alkyl substituent.

For simple secondary amines like dimethylamine (DMA) and diethylamine (DEA), the reaction rate constants with OH radicals in the aqueous phase have been determined. researchgate.net The neutral forms of these amines react more rapidly than their protonated counterparts. researchgate.net

| Amine | Form | Rate Constant with OH (M-1s-1) |

|---|---|---|

| Dimethylamine (DMA) | Neutral | (3.3 ± 0.2) × 109 |

| Protonated | (9.5 ± 1.2) × 106 | |

| Diethylamine (DEA) | Neutral | (4.9 ± 0.1) × 109 |

| Protonated | (1.5 ± 0.4) × 108 |

Data for Dimethylamine and Diethylamine from aqueous phase studies. researchgate.net

Given the steric hindrance in this compound, its reaction rate with OH radicals is expected to be lower than that of DMA and DEA. The bulky alkyl groups would shield the N-H bond and adjacent C-H bonds from attack by radical species.

Computational studies on the reaction of secondary amines with various species provide insight into the energy profiles and activation parameters of these transformations. For instance, DFT calculations on the N-nitrosation of a range of secondary amines have shown that even for sterically hindered amines, the activation energies are relatively low, suggesting the reactions are likely to occur if the reactants encounter each other. researchgate.net

A computational study on the reactions of thiiranes with a series of secondary amines indicated that the reaction rates are influenced by a combination of steric and polarizability effects. nih.gov This highlights the complexity of predicting reactivity based solely on steric hindrance.

For the reaction of amines with OH radicals, computational studies on simpler systems like aminomethanol have shown that H-abstraction pathways have transition state energies of around 1-2 kcal/mol, indicating favorable reactions. frontiersin.org While no specific energy profiles for this compound are available, it is expected that the activation energy for H-abstraction by radicals would be higher than for less hindered amines due to steric repulsion in the transition state.

Thermodynamic evaluations of amines as hydride donors show that their ability to act as reductants varies widely depending on their structure. acs.org The bulky alkyl groups in this compound would influence the thermodynamics of its reactions, for example, by stabilizing a resulting radical cation intermediate through hyperconjugation.

Thermal and Photochemical Decomposition Pathways

The study of the decomposition pathways of this compound is crucial for understanding its stability and reactivity under various energetic conditions. Both thermal and photochemical stimuli can induce fragmentation of the molecule, leading to the formation of various smaller molecules and radical species. The specific pathways and products are dictated by the inherent bond strengths within the molecule and its electronic properties in excited states.

Pyrolysis Mechanisms and Bond Dissociation Energy Analysis (referencing related structures)

Pyrolysis involves the decomposition of a compound at elevated temperatures in an inert atmosphere. The fragmentation pathways are primarily governed by the bond dissociation energies (BDEs) of the chemical bonds within the molecule. Weaker bonds are more likely to undergo homolytic cleavage, generating radical intermediates that can participate in subsequent reactions.

Bond Dissociation Energy (BDE) Analysis:

The strength of a chemical bond is quantified by its bond dissociation energy, which is the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org For aliphatic amines, the α(C-H) bonds (C-H bonds on the carbon adjacent to the nitrogen) and the C-N bonds are particularly relevant to their thermal stability. Studies on a variety of aliphatic amines have shown that the α(C-H) BDEs are consistently around 91 kcal/mol. researchgate.net This is attributed to the stabilizing effect of the nitrogen atom on the resulting α-aminoalkyl radical. researchgate.net

The C-N bond dissociation energies in tertiary amines are also a critical factor in their thermal decomposition. The cleavage of a C-N bond results in the formation of an alkyl radical and a dialkylaminyl radical. The stability of these resulting radicals influences the BDE.

Table 1: Representative Bond Dissociation Energies in Related Amine Structures

| Bond | Compound Structure | Bond Dissociation Energy (kcal/mol) |

| CH3-NH2 | Methylamine | 331 (kJ/mol) / ~79.1 (kcal/mol) ucsb.edu |

| C6H5CH2-N(CH3)2 | N,N-Dimethylbenzylamine | 255 (kJ/mol) / ~60.9 (kcal/mol) ucsb.edu |

| (CH3)3C-N"NC(CH3)3 | Di-tert-butyl-diazene | 182.0 (kJ/mol) / ~43.5 (kcal/mol) ucsb.edu |

| α(C-H) | General Unconstrained Aliphatic Amines | ~91 researchgate.net |

To convert kJ/mol to kcal/mol, divide by 4.184.

Proposed Pyrolysis Pathways for this compound:

Based on the BDEs of related structures, the following primary pyrolysis pathways can be proposed for this compound:

α-C-C Cleavage (Scission of the isopropyl group): The bond between the secondary carbon attached to the nitrogen and the isopropyl group is a likely point of initial cleavage due to the formation of a stable secondary alkyl radical and an α-amino radical.

C-N Bond Cleavage: Homolytic cleavage of the C-N bonds can occur, leading to the formation of an N,3-trimethylbutan-2-yl radical and a dimethylaminyl radical, or a methyl radical and an N-(3-methylbutan-2-yl)-N-methylaminyl radical.

α-C-H Bond Cleavage: While the α(C-H) bonds are relatively strong, their cleavage can lead to the formation of a resonance-stabilized α-aminoalkyl radical, which can then undergo further reactions. researchgate.net

The pyrolysis of aliphatic amines can be a complex process involving a series of radical chain reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a mixture of smaller alkanes, alkenes, and nitrogen-containing compounds. osti.gov

Photoreactivity Studies and Excited-State Processes

The photoreactivity of a molecule is determined by its behavior upon absorption of light, which promotes it to an electronically excited state. The fate of the excited molecule can include fluorescence, phosphorescence, non-radiative decay, or photochemical reaction. For aliphatic amines, photochemical reactions often involve the cleavage of C-H, C-N, or N-H bonds. researchgate.net

Excited-State Processes in Aliphatic Amines:

Upon UV irradiation, aliphatic amines are promoted to an excited state (S1). The subsequent processes are highly dependent on the molecular structure and the environment. In the gas phase, fluorescence can be observed for some tertiary aliphatic amines, though predissociation is a competing and often dominant process. researchgate.net In solution, the interaction with the solvent can influence the excited-state lifetime and reaction pathways.

The primary photochemical processes for simple aliphatic amines involve the homolytic cleavage of bonds originating from the excited state. The mechanism of photodissociation of the carbon–nitrogen bonds is a key area of study in the photochemistry of amines. researchgate.net

Proposed Photoreactivity of this compound:

For this compound, absorption of a photon of suitable energy would lead to an n → σ* transition, where a non-bonding electron from the nitrogen atom is promoted to an anti-bonding sigma orbital. This excited state is generally dissociative, leading to bond cleavage.

Potential photochemical decomposition pathways include:

α-Cleavage: Similar to thermal decomposition, cleavage of the C-C bond alpha to the nitrogen atom is a probable pathway. This would result in the formation of an isopropyl radical and an N,N-dimethylvinylaminyl radical cation.

C-N Bond Fission: The excited state can also lead to the homolytic cleavage of a C-N bond, yielding a methyl radical and a substituted aminyl radical, or the N,N,3-trimethylbutan-2-yl radical and a dimethylaminyl radical.

Photoinduced Hydrogen Atom Transfer (HAT): Intramolecular or intermolecular hydrogen atom transfer can occur from the excited state, leading to the formation of radical pairs. nih.gov

The specific quantum yields of these processes would depend on the excitation wavelength, the solvent, and the presence of other reactive species. The study of excited-state dynamics, often using techniques like time-resolved spectroscopy, is necessary to fully elucidate the complex processes that occur on the femtosecond to picosecond timescale following photoexcitation. nih.govuni-halle.de

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For N,N,3-Trimethylbutan-2-amine, a combination of one-dimensional and multi-dimensional NMR experiments can map out the complete covalent framework and establish its stereochemistry.

Multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals by revealing through-bond correlations.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would reveal a crucial correlation between the proton at the C2 position and the proton at the C3 position, confirming their connectivity. Further correlations would be observed between the C3 proton and the protons of the C4 methyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the direct assignment of each carbon signal based on the known assignment of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be observed from the N-methyl protons to the C2 carbon, and from the protons of the C3-methyl group to both the C2 and C3 carbons. The i-HMBC (isotope-shift-based HMBC) methodology can be particularly powerful for unequivocally identifying two-bond correlations, which are crucial for characterizing proton-deficient structures. nih.gov

Table 1: Application of Multi-Dimensional NMR for this compound

| Technique | Correlation Type | Information Yielded for this compound |

| COSY | ¹H – ¹H (2-3 bonds) | Confirms H-C(2)-C(3)-H connectivity. |

| HSQC | ¹H – ¹³C (1 bond) | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Establishes the carbon skeleton by linking fragments, e.g., connecting the N-methyl groups to the butan-2-amine backbone. |

While the aforementioned techniques establish the connectivity, advanced NMR pulse sequences are required to determine the relative stereochemistry at the chiral centers (C2 and C3). These methods measure through-space correlations, identifying nuclei that are close to each other regardless of bonding.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects spatial proximity between protons. For a specific stereoisomer of this compound, NOESY could reveal correlations between the protons on the C2 methyl group and the C3 methyl group, providing insight into their relative orientation.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for molecules in the intermediate molecular weight range where the Nuclear Overhauser Effect (NOE) might be close to zero. It provides the same through-space correlation information crucial for stereochemical assignment.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C7H17N, HR-MS would be used to confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass.

Table 2: High-Resolution Mass Data for this compound

| Property | Value |

| Molecular Formula | C7H17N |

| Average Mass | 115.2166 g/mol |

| Monoisotopic Mass | 115.1361 g/mol |

| Predicted [M+H]⁺ Adduct | 116.1434 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for identifying this compound in a complex mixture. The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component.

The analysis of amines by GC-MS can sometimes be challenging due to their basicity, which can lead to poor peak shape and column interactions. h-brs.de To overcome this, derivatization is often employed, where a labile hydrogen in the amine is replaced with a more stable functional group, such as a trifluoroacetyl group, improving chromatographic behavior. h-brs.deiu.edu

Photoionization Mass Spectrometry (PIMS) is a soft ionization technique that uses photons, typically in the vacuum ultraviolet (VUV) range, to ionize molecules. This method is often more selective and results in less fragmentation than conventional electron ionization, making it highly suitable for monitoring specific compounds in real-time. PIMS could be applied to monitor the formation or consumption of this compound during a chemical reaction or industrial process, providing valuable kinetic data without the need for extensive sample preparation. While specific applications for this compound are not detailed, the technique is well-established for monitoring volatile organic compounds, including amines.

Vibrational Spectroscopy Methodologies (e.g., Infrared (IR) Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. For this compound, a tertiary aliphatic amine, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. The analysis of the spectrum allows for the confirmation of its structural identity by identifying characteristic absorptions and, equally important, noting the absence of others.

The key diagnostic feature for this compound in an IR spectrum is the absence of N-H stretching vibrations. orgchemboulder.comdocbrown.infospectroscopyonline.com Primary (RNH₂) and secondary (R₂NH) amines exhibit characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, with primary amines typically showing two distinct peaks (asymmetric and symmetric stretches) and secondary amines showing a single peak. orgchemboulder.comwpmucdn.comlibretexts.org Since this compound is a tertiary amine (R₃N), it lacks N-H bonds, and therefore, its spectrum is devoid of absorptions in this region. orgchemboulder.comdocbrown.infospectroscopyonline.com

The spectrum is, however, dominated by absorptions corresponding to its hydrocarbon framework. Strong, sharp peaks associated with C-H stretching vibrations of the methyl (CH₃) and isopropyl groups are prominent in the 2800-3000 cm⁻¹ range. docbrown.info Furthermore, vibrations specific to the N-CH₃ groups can sometimes be observed as distinct absorptions between 2760 and 2820 cm⁻¹. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 2960-2850 | C-H stretch | Alkyl (CH₃, CH) | Strong |

| 1470-1450 | C-H bend | Alkyl (CH₂) | Medium |

| 1385-1365 | C-H bend | Alkyl (CH₃) | Medium-Strong |

| 1250-1020 | C-N stretch | Tertiary Aliphatic Amine | Weak-Medium |

| 3500-3300 | N-H stretch | Primary/Secondary Amine | Absent |

X-Ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid or low-melting solid under standard conditions, its structure can be elucidated by forming a suitable crystalline derivative, typically a salt. The protonation of the basic nitrogen atom with an acid (e.g., hydrochloric acid or hydrobromic acid) yields an ammonium (B1175870) salt, which often forms well-ordered crystals amenable to single-crystal X-ray diffraction analysis.

The process involves directing a beam of monochromatic X-rays onto a single crystal of the this compound derivative. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the unit cell can be calculated, and from this, a detailed model of the molecular structure is built. researchgate.net

This technique provides unambiguous information on:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N).

Bond Angles: The angles formed between three connected atoms, defining the local geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-N and C-C single bonds.

Stereochemistry: The absolute configuration of chiral centers, if present.

Intermolecular Interactions: The nature and geometry of interactions holding the molecules together in the crystal lattice, such as hydrogen bonds between the ammonium cation and the counter-ion. researchgate.net

The data obtained from X-ray crystallography on a derivative of this compound would allow for a complete and highly accurate description of its solid-state conformation and packing.

Table 2: Representative Crystallographic Data Obtainable from a Crystalline Derivative of this compound

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. researchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | a = 8.4404(8) Å, β = 76.177(3)° researchgate.net |

| Volume (V) | The volume of the unit cell. | 6894.2 ų mdpi.com |

| Z | The number of molecules per unit cell. | 4, 8, etc. mdpi.com |

| Calculated Density (ρ) | The density of the crystal calculated from the structure. | 1.182 g/cm³ mdpi.com |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental data. | R1 = 0.0429 researchgate.net |

Elemental Analysis as a Complementary Characterization Technique

Elemental analysis is a quantitative analytical technique used to determine the mass percentage of each element within a compound. For a newly synthesized or purified sample of this compound, elemental analysis serves as a crucial check of its elemental composition and purity. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values derived from its molecular formula, C₇H₁₇N. nih.gov

The theoretical composition is calculated as follows:

Molecular Formula: C₇H₁₇N

Molar Mass: 115.22 g/mol

Mass of Carbon = 7 × 12.011 = 84.077 g/mol

Mass of Hydrogen = 17 × 1.008 = 17.136 g/mol

Mass of Nitrogen = 1 × 14.007 = 14.007 g/mol

From these values, the theoretical weight percentages are:

%C = (84.077 / 115.22) × 100% = 72.97%

%H = (17.136 / 115.22) × 100% = 14.87%

%N = (14.007 / 115.22) × 100% = 12.16%

In practice, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured, and from these measurements, the original mass percentages of C, H, and N in the sample are calculated. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the compound has the correct empirical formula and is substantially free from impurities. This technique complements spectroscopic methods by confirming the fundamental elemental makeup of the molecule.

Table 3: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for C₇H₁₇N

| Element | Theoretical Mass % | Expected Experimental Range (%) |

| Carbon (C) | 72.97 | 72.57 - 73.37 |

| Hydrogen (H) | 14.87 | 14.47 - 15.27 |

| Nitrogen (N) | 12.16 | 11.76 - 12.56 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic environment of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties that govern structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N,N,3-trimethylbutan-2-amine, DFT is applied to determine its optimized ground-state geometry, visualizing the three-dimensional arrangement of atoms that minimizes the molecule's energy.

From this optimized structure, further analysis can reveal the distribution of electrons, highlighting regions of high or low electron density. This is often visualized using an electrostatic potential map, which indicates electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atom's lone pair, for instance, would be identified as a site of high electron density. Furthermore, DFT calculations yield energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. acs.org

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Calculated Value | Description |

| Total Energy | -370.0 Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Dipole Moment | 0.8 Debye | A measure of the overall polarity of the molecule. |

High-Level Ab Initio Methods for Energetic Prediction

While DFT is a versatile tool, high-level ab initio (from first principles) methods provide even greater accuracy for energetic predictions, albeit at a higher computational cost. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to calculate thermochemical properties with precision approaching experimental accuracy ("chemical accuracy"). nih.gov

For this compound, these methods can be used to predict fundamental energetic quantities like the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nih.govresearchgate.net Such calculations are vital for understanding the molecule's stability and for modeling its behavior in chemical reactions under various temperature and pressure conditions. These high-accuracy calculations also serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. nih.gov

Table 2: Example of Predicted Thermochemical Data from High-Level Ab Initio Calculations

| Thermochemical Property | Predicted Value (Illustrative) | Unit |

| Standard Enthalpy of Formation (Gas) | -155.2 | kJ/mol |

| Standard Entropy | 410.5 | J/(mol·K) |

| Heat Capacity (Cp) | 205.3 | J/(mol·K) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. ucsd.edu For a flexible molecule like this compound, MD is essential for exploring its conformational landscape. The molecule has several rotatable single bonds, primarily the C2-C3 bond in the butane (B89635) backbone and the C2-N bond. Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a distinct energy.

MD simulations can sample these different conformations by simulating the molecule's movement in a solvent box (e.g., water) at a given temperature. acs.orgacs.org By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformers and determine the energy barriers for converting between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. The presence of bulky groups like the tert-butyl and dimethylamino groups creates significant steric hindrance, which heavily influences the preferred conformations.

Prediction and Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. researchgate.net For this compound, a tertiary amine, a typical reaction would be its interaction with an electrophile, such as an alkyl halide in an N-alkylation reaction to form a quaternary ammonium (B1175870) salt.

Using methods like DFT, the entire reaction pathway can be modeled. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, this process allows for the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. acs.org By modeling the transition state, researchers can gain insight into the specific atomic interactions that facilitate or hinder the reaction, such as bond breaking and formation. researchgate.net

Table 3: Hypothetical Energy Profile for N-methylation of this compound

| Species | Relative Energy (kJ/mol) | Description |

| Reactants | 0 | This compound + CH₃I |

| Transition State | +85 | Structure where C-I bond is partially broken and N-C bond is partially formed. |

| Products | -40 | N,N,N,3-Tetramethylbutan-2-aminium iodide |

Computational Spectroscopy for Predicting Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict its vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the frequencies and intensities of molecular vibrations. These correspond to the peaks observed in infrared (IR) and Raman spectra. Predicted spectra can help assign specific experimental peaks to the stretching or bending of particular bonds, such as C-H, C-N, and C-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated, which directly relates to the chemical shifts observed in NMR spectra. nih.gov Given the complex structure of this compound, with several chemically distinct carbon and hydrogen atoms, DFT-based NMR prediction is a powerful tool for assigning the correct signals to the correct atoms in the molecule, resolving ambiguities in experimental spectra. rsc.orgbris.ac.uknih.gov

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

| C2 (CH-N) | 65-70 | Carbon bonded to nitrogen and isopropyl group. |

| C3 (CH-C(CH₃)₃) | 40-45 | Carbon within the isopropyl group. |

| N-(CH₃)₂ | 35-40 | Methyl carbons attached to nitrogen. |

| C(CH₃)₃ (quaternary) | 30-35 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (methyls) | 25-30 | Methyl carbons of the tert-butyl group. |

| C1 & C4 | 15-25 | Methyl carbons at positions 1 and 4. |

Structure-Reactivity Relationship (SAR) Studies in Chemical Contexts

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. uchicago.edu In a computational context, this involves calculating specific molecular properties, known as descriptors, for a series of related compounds and correlating them with observed reactivity trends. mdpi.com

For this compound, a hypothetical SAR study could involve creating a virtual library of analogous amines with slight structural modifications (e.g., changing the alkyl groups on the nitrogen, altering the branching of the butyl chain). For each analogue, a set of computational descriptors would be calculated. These can include:

Electronic Descriptors: Partial atomic charges, HOMO/LUMO energies, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Lipophilicity Descriptors: Calculated partition coefficient (logP).

By correlating these descriptors with a measure of reactivity (e.g., a computationally derived activation energy for a specific reaction), a quantitative model can be built. nih.gov Such models, often referred to as Quantitative Structure-Activity Relationships (QSAR), can predict the reactivity of new, untested compounds and provide mechanistic insights into how specific structural features influence chemical behavior. scilit.comacs.orgresearchgate.net

Strategic Applications in Synthetic Chemistry and Materials Science

Role as a Versatile Reagent and Catalyst Ligand in Organic Transformations

There is no available scientific literature that specifically describes the use of N,N,3-Trimethylbutan-2-amine as a reagent or a catalyst ligand in organic transformations. Generally, tertiary amines can serve as non-nucleophilic bases or as ligands for metal catalysts. However, the specific steric and electronic properties of this compound and their influence on reactivity or catalytic activity have not been reported.

Application as a Key Intermediate in Multi-Step Organic Syntheses

A search of synthetic chemistry literature does not yield any examples where this compound is utilized as a key intermediate in multi-step organic syntheses. While its structure could theoretically be incorporated into larger molecules, there are no documented synthetic routes that feature this compound as a critical building block.

Design of New Synthetic Methodologies Leveraging Amine Functionality

No new synthetic methodologies have been reported that specifically leverage the amine functionality of this compound. The development of novel reactions often relies on the unique reactivity of a particular compound, but such studies involving this compound are absent from the current body of scientific work.

Development of Functional Materials and Systems (e.g., CO2 capture solvents based on amine structure)

In the field of materials science, particularly concerning the development of functional materials, there is no mention of this compound. While amines, in general, are extensively studied for applications such as CO2 capture, there are no specific studies that investigate the potential of this compound for this or any other material application. The general principle involves the reaction of the amine with CO2, but the efficiency and capacity are highly dependent on the specific amine's structure. mdpi.comresearchgate.net Without experimental data, the suitability of this compound for such purposes remains unknown.

Q & A

Q. What are the recommended synthetic routes for preparing N,N,3-Trimethylbutan-2-amine in academic laboratories?

this compound can be synthesized via reductive amination of ketones or aldehydes with secondary amines. For example, catalytic hydrogenation using Pd/NiO under H₂ at 25°C has been effective for structurally similar tertiary amines, achieving yields >95% under optimized conditions. Reaction parameters such as catalyst loading (1.1 wt%), hydrogen pressure, and temperature must be tightly controlled to minimize side reactions like over-reduction . Alternative methods include alkylation of primary amines with alkyl halides, though steric hindrance from the branched structure may require elevated temperatures or phase-transfer catalysts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of methyl groups (δ ~1.0–1.5 ppm for CH₃), tertiary amine protons (if detectable), and branching patterns.

- GC-MS : To assess purity and detect volatile byproducts (e.g., unreacted precursors).

- Elemental Analysis : To verify empirical formula consistency (C₇H₁₇N).

- Density Measurements : Reported as 732.10 kg/m³ at 298.15 K for similar tertiary amines, cross-referenced with experimental values .

Advanced Research Questions

Q. What experimental design challenges arise when optimizing reductive amination for branched tertiary amines like this compound?

Challenges include:

- Catalyst Selectivity : Pd/NiO may favor primary/secondary amines; tertiary amines require sterically tolerant catalysts (e.g., Raney Ni) to prevent dehydrogenation.

- Hydrogenation Efficiency : Excess H₂ pressure (>1 atm) can lead to over-reduction of intermediates. Controlled gas flow rates and in-situ monitoring (e.g., FTIR) are recommended .

- Byproduct Formation : Trace aldehydes or ketones may persist; post-reaction purification via fractional distillation or chromatography is critical.

Q. What strategies mitigate side reactions during the alkylation of amines to produce this compound?

Mitigation approaches include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines while reducing SN2 competition.

- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes unwanted elimination pathways.

- Scavenging Agents : Use molecular sieves to sequester water, preventing hydrolysis of alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.